

Application Note: Quantitative Analysis of Polyethylene Terephthalate (PET) Oligomers Using LC-MS/MS

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Compound of Interest		
Compound Name:	Ethylene Terephthalate Cyclic Dimer-d8	
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Abstract

This application note provides a detailed protocol for the quantitative analysis of cyclic and linear oligomers from polyethylene terephthalate (PET) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are critical for quality control in the manufacturing of PET products, for assessing the safety of food contact materials, and for regulatory compliance in the pharmaceutical industry. This document includes comprehensive procedures for sample preparation, instrument setup, and data analysis, presented in a manner that is accessible to researchers, scientists, and drug development professionals. Quantitative data from representative studies are summarized, and key experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

Polyethylene terephthalate (PET) is a widely used polymer in packaging for food, beverages, and pharmaceutical products. During the polymerization process, and as a result of degradation, low molecular weight oligomers can be formed. These oligomers, both cyclic and linear, have the potential to migrate from the packaging material into the product, raising concerns about product purity and consumer safety. Therefore, sensitive and reliable analytical



methods are required for the identification and quantification of these non-intentionally added substances (NIAS). LC-MS/MS has emerged as a powerful technique for this purpose due to its high sensitivity, selectivity, and ability to analyze a wide range of molecular weights without derivatization.[1] This note details a validated approach for the quantitative determination of PET oligomers.

Experimental ProtocolsSample Preparation

The choice of sample preparation method is critical and depends on the objective of the analysis, such as determining the total oligomer content within the polymer or assessing the potential for migration.

a) Total Oligomer Content: Total Dissolution Method[2][3]

This method is recommended for determining the complete profile of potential migrant oligomers within a PET sample.[2]

- Dissolution: Weigh approximately 100 mg of PET pellets or shredded material into a glass vial. Add 5 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to dissolve the sample. Vortex for 1 hour or until complete dissolution.
- Precipitation: Add 5 mL of methanol (as an anti-solvent) to the solution to precipitate the high molecular weight polymer. Vortex thoroughly.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
- Extraction: Carefully collect the supernatant containing the dissolved oligomers.
- \bullet Filtration: Filter the supernatant through a 0.22 μm PTFE syringe filter prior to LC-MS/MS analysis.
- b) Migratable Oligomers: Solvent Extraction Method[1]

This method simulates the extraction of oligomers by a solvent, which can be correlated to migration into liquid matrices.



- Extraction: Weigh approximately 0.5 g of finely cut PET sample into a glass vial. Add 10 mL
 of dichloromethane (DCM) or a food simulant such as 50% ethanol/water.[1][4]
- Incubation: Macerate the sample in the solvent for 24 hours at room temperature, followed by sonication in an ultrasonic bath for 1 hour.[1]
- Filtration: Filter the extract through a 0.45 µm PTFE filter to remove any particulate matter.[1]
- Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile/water).



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Figure 1. Workflow for PET Oligomer Sample Preparation.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

A robust chromatographic separation is essential for resolving the complex mixture of PET oligomers.

- System: UPLC/UHPLC system[2]
- Column: A C18 reversed-phase column is commonly used, for example, a Waters ACQUITY
 UPLC BEH C18 (2.1 x 100 mm, 1.7 μm particle size).[2][5]



- Mobile Phase A: Water with 0.1% formic acid[5]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
- Flow Rate: 0.3 mL/min[2][5]
- Injection Volume: 5 μL
- Column Temperature: 40 °C
- Gradient Elution:
 - Start at 10% B, hold for 1 min
 - Linear gradient to 95% B over 15 min
 - Hold at 95% B for 5 min
 - Return to initial conditions and equilibrate for 5 min
- b) Mass Spectrometry (MS) Conditions

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), is ideal for the identification and quantification of oligomers.[2][6]

- System: QTOF mass spectrometer (e.g., Waters Xevo G2 QTOF)[2]
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Capillary Voltage: 3.0 kV
- Sampling Cone: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr

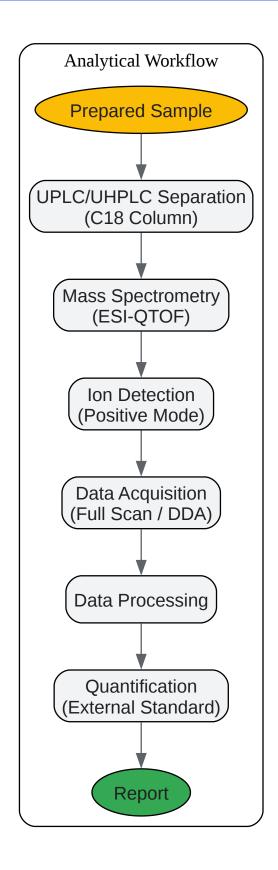
Methodological & Application





- Acquisition Mode: Data-Dependent Acquisition (DDA) or full scan mode for non-targeted analysis.[7][8] For targeted quantification, Multiple Reaction Monitoring (MRM) can be employed on a triple quadrupole instrument.
- Adducts: PET oligomers are often detected as sodium [M+Na]+, ammonium [M+NH4]+, or protonated [M+H]+ adducts.[4][9]





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Figure 2. LC-MS/MS Analytical Workflow.



Data Presentation and Quantification

Quantification is typically performed using an external calibration curve of a representative oligomer standard, such as the cyclic PET trimer.[5] For oligomers where standards are not available, a semi-quantitative approach can be used, referencing the calibration curve of a structurally similar standard.[10][11]

Table 1: Common PET Oligomers and their Molecular Formulas

Oligomer Name	Abbreviation	Molecular Formula
Cyclic Trimer	(TPA-EG)₃	C30H24O12
Cyclic Tetramer	(TPA-EG) ₄	С40Н32О16
Cyclic Pentamer	(TPA-EG)₅	C50H40O20
Linear Dimer	TPA2-EG	C20H18O9
Linear Trimer	TPA3-EG2	С30Н26О13
Second Series Cyclic Dimer	TPA2-EG-DEG	C20H16O8

TPA = Terephthalic Acid, EG = Ethylene Glycol, DEG = Diethylene Glycol

Table 2: Example Quantitative Data for PET Oligomers in Pellets (Total Dissolution)[3]

Oligomer	Concentration Range (ng/g PET)
TPA ₂ -EG-DEG (Cyclic Dimer, 2nd series)	2493 - 19290
(TPA-EG)₃ (Cyclic Trimer, 1st series)	1000 - 5000 (estimated)
Linear Dimers and Trimers	500 - 8000 (estimated)

Note: The concentration of oligomers can be significantly higher (at least 10 times) when using the total dissolution method compared to solvent extraction.[3]

Table 3: Method Validation Parameters[6][10]



Parameter	Typical Value
Recovery	80 - 112%
Relative Standard Deviation (RSD)	< 15%
Limit of Detection (LOD)	1.7 - 16.7 μg/mL

Discussion

The accurate quantification of PET oligomers is a complex analytical challenge. The choice of sample preparation is paramount; total dissolution provides a "worst-case" scenario of all available oligomers, while solvent extraction offers a more realistic estimation of migration potential.[2][3] High-resolution mass spectrometry is crucial for the confident identification of these compounds, as spectral libraries are often limited.[7][8] The fragmentation patterns of PET oligomers can aid in their structural elucidation, with common fragment ions such as m/z 149.0240 and 193.0503 being characteristic.[2][4]

The developed LC-MS/MS methods demonstrate good recovery and precision, making them suitable for routine quality control and regulatory submissions.[10] The data generated from these analyses can be used to assess consumer exposure and perform toxicological risk assessments.[11]

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of PET oligomers using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, combined with representative quantitative data, offer a valuable resource for researchers and scientists in various fields. The application of these methods will contribute to ensuring the safety and quality of PET-packaged products.

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